

Protocol for Assessing Hpk1-IN-54 Target Engagement In Vivo

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Compound of Interest		
Compound Name:	Hpk1-IN-54	
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Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vivo target engagement of **Hpk1-IN-54**, a putative inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy.[1][2][3][4] Inhibition of HPK1 is expected to enhance anti-tumor immune responses by augmenting T-cell activation and proliferation.[2][4][5] These protocols describe methods to quantify the binding of **Hpk1-IN-54** to HPK1 in a cellular context and to measure the downstream functional consequences of this engagement.

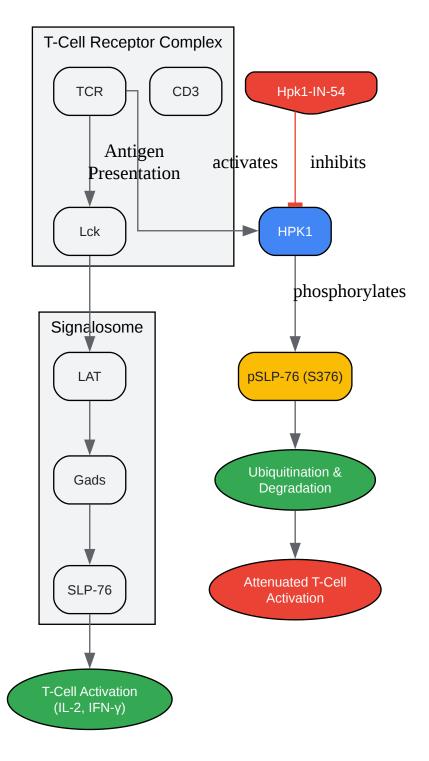
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1][6][7] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the SH2 domain containing leukocyte protein of 76kDa (SLP-76).[1][6][7][8] This phosphorylation of SLP-76 at Serine 376 leads to its ubiquitination and degradation, which in turn attenuates T-cell activation.[1][6][7][9] By inhibiting HPK1, compounds like **Hpk1-IN-54** aim to block this negative feedback loop, thereby sustaining T-cell activation and enhancing the immune response against cancer.[1][2]



This protocol outlines in vivo methods to confirm that **Hpk1-IN-54** is effectively engaging its target, HPK1, and modulating its downstream signaling pathways. The described assays are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and for the preclinical and clinical development of **Hpk1-IN-54**.

Signaling Pathway





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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by Hpk1-IN-54.

Experimental Protocols In Vivo Target Engagement Assessment via Phospho-SLP-76 Analysis

This protocol describes the measurement of the phosphorylation of SLP-76 at Serine 376 (pSLP-76) in peripheral blood mononuclear cells (PBMCs) or splenocytes from treated animals as a direct pharmacodynamic biomarker of HPK1 inhibition.

Materials:

- Hpk1-IN-54
- Vehicle control
- Syngeneic mouse model (e.g., C57BL/6)
- Anti-CD3 antibody
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Fluorescently conjugated antibodies: anti-CD4, anti-CD8, anti-pSLP-76 (S376)
- Flow cytometer

Procedure:

- Animal Dosing: Administer Hpk1-IN-54 or vehicle control to mice at desired doses and schedules.
- T-Cell Activation: At selected time points post-dosing, challenge mice with an intravenous (i.v.) injection of anti-CD3 antibody to induce T-cell activation.



- Sample Collection: Collect blood or spleens at a peak activation time point (e.g., 1.5-2 hours post-anti-CD3 challenge).[5]
- Cell Isolation: Isolate PBMCs by density gradient centrifugation or prepare a single-cell suspension from spleens.
- Staining:
 - Stain for cell surface markers (CD4 and CD8).
 - Fix and permeabilize the cells according to the manufacturer's protocol.
 - Stain for intracellular pSLP-76 (S376).
- Flow Cytometry: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSLP-76 in CD4+ and CD8+ T-cell populations.
- Data Analysis: A reduction in pSLP-76 MFI in the Hpk1-IN-54 treated group compared to the vehicle group indicates target engagement.

Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][10]

Materials:

- Hpk1-IN-54
- Vehicle control
- Syngeneic mouse model
- Tissue of interest (e.g., spleen, tumor)
- Lysis buffer with protease and phosphatase inhibitors



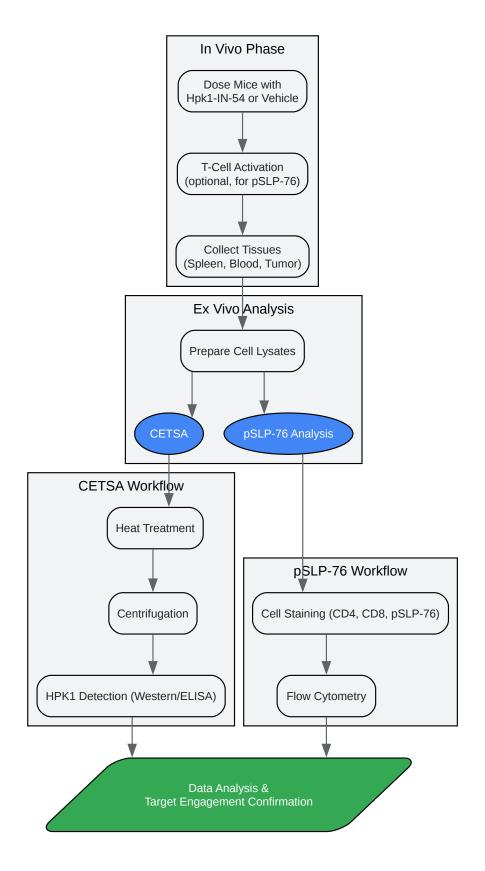
- PCR tubes or strips
- Thermal cycler
- Western blot or ELISA reagents for HPK1 detection

Procedure:

- Animal Dosing and Sample Collection: Dose animals with Hpk1-IN-54 or vehicle. At the desired time point, collect tissues and prepare cell lysates.
- Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
- Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
- Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
- HPK1 Detection: Quantify the amount of soluble HPK1 in each sample using Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble HPK1 as a function of temperature. A shift in the
 melting curve to a higher temperature for the Hpk1-IN-54 treated group compared to the
 vehicle group indicates target engagement.

Experimental Workflow





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